

IUPAC name for Diethyl benzamidomalonate

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Compound of Interest

Compound Name: *Diethyl benzamidomalonate*

Cat. No.: *B105155*

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An In-Depth Technical Guide to **Diethyl Benzamidomalonate**

For researchers, scientists, and drug development professionals, **Diethyl Benzamidomalonate** is a valuable chemical intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, a detailed experimental protocol for its synthesis, and its applications in the field of organic chemistry and drug discovery.

Compound Identification and Properties

The IUPAC name for **Diethyl benzamidomalonate** is diethyl 2-benzamidopropanedioate[1][2]. It is also known by several synonyms, including Diethyl 2-(benzoylamino)malonate, Diethyl benzoylaminomalonate, and 2-Benzamidomalic acid diethyl ester[3]. The compound's key identifiers and physicochemical properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	diethyl 2-benzamidopropanedioate	[1] [2]
CAS Number	96-86-6	[1] [3]
Alternate CAS Number	16798-45-1	[4] [5]
Molecular Formula	C ₁₄ H ₁₇ NO ₅	[1] [3] [4]
Molecular Weight	279.29 g/mol	[1]
Melting Point	60-61°C	[5]
Appearance	White crystalline powder	
InChI Key	NMSZTQWZINJIMY-UHFFFAOYSA-N	[1] [3]
SMILES	CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=CC=C1	[1]

Synthesis of Diethyl Benzamidomalonate

The synthesis of **Diethyl Benzamidomalonate** can be effectively achieved through a two-step process starting from Diethyl Malonate. The first step involves the formation of Diethyl Aminomalonate Hydrochloride, which is then acylated with benzoyl chloride. The following is a representative experimental protocol based on established methods for the synthesis of aminomalonates and subsequent N-acylation^{[6][7]}.

Experimental Protocol

Step 1: Synthesis of Diethyl Aminomalonate Hydrochloride

This step is adapted from procedures for the synthesis of diethyl aminomalonate from diethyl malonate^[6].

- Nitrosation: To a stirred solution of diethyl malonate (1.0 eq) in a suitable solvent such as ethyl acetate and glacial acetic acid, cooled to 0-5°C, a solution of sodium nitrite (1.05 eq) in

water is added dropwise, maintaining the temperature below 10°C. The reaction is stirred for several hours at room temperature to yield diethyl oximinomalonate.

- **Work-up:** The organic layer is separated, washed with water, and the solvent is removed under reduced pressure to yield crude diethyl oximinomalonate.
- **Reduction:** The crude diethyl oximinomalonate is dissolved in absolute ethanol and subjected to catalytic hydrogenation. A catalyst such as Palladium on carbon (Pd/C) or a Raney Nickel catalyst is used under a hydrogen atmosphere (1.0-2.0 MPa) at a temperature of 40-50°C for approximately 6 hours.
- **Salt Formation:** After the reaction is complete, the catalyst is removed by filtration. The resulting ethanolic solution of diethyl aminomalonate is cooled to 0-5°C, and a solution of hydrogen chloride in ethanol is added dropwise to precipitate the hydrochloride salt.
- **Isolation:** The precipitate is collected by filtration, washed with a cold solvent like acetone, and dried to yield Diethyl Aminomalonate Hydrochloride.

Step 2: N-Acylation to form **Diethyl Benzamidomalonate**

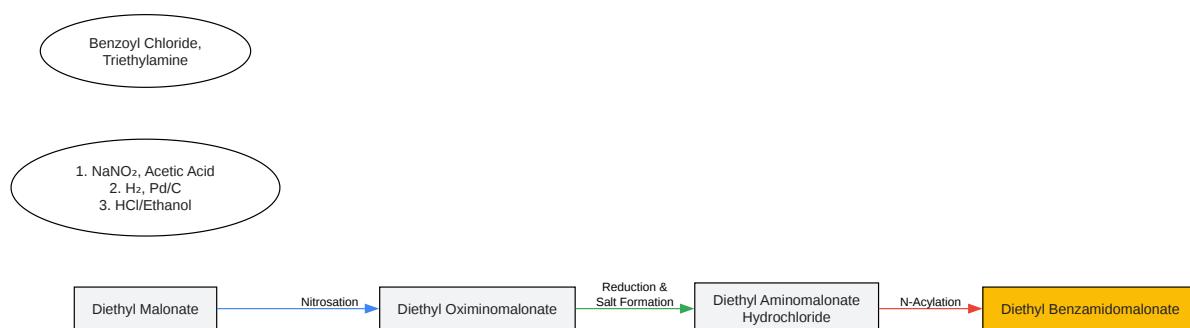
This is a standard Schotten-Baumann reaction for the acylation of an amine.

- **Reaction Setup:** Diethyl Aminomalonate Hydrochloride (1.0 eq) is suspended in a suitable solvent, such as dichloromethane or diethyl ether, in a flask equipped with a magnetic stirrer and cooled in an ice bath.
- **Base Addition:** A base, such as triethylamine (2.2 eq) or aqueous sodium bicarbonate, is added to neutralize the hydrochloride and liberate the free amine.
- **Acylation:** Benzoyl chloride (1.1 eq) is added dropwise to the stirred suspension while maintaining the temperature at 0-5°C.
- **Reaction Monitoring:** The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

- Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution to remove unreacted benzoyl chloride, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure **Diethyl Benzamidomalonate**.

Synthesis Workflow

The logical flow of the synthesis from the starting material to the final product is illustrated in the diagram below.



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Caption: Synthetic pathway for **Diethyl Benzamidomalonate**.

Applications in Research and Drug Development

Diethyl malonate and its derivatives are fundamental building blocks in organic synthesis, prized for the reactivity of the central methylene group[8][9]. **Diethyl Benzamidomalonate** is no exception and serves as a key intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds and substituted amino acids, which are prevalent in medicinal chemistry.

- **Pharmaceutical Intermediates:** Malonic esters are widely used in the pharmaceutical industry. For instance, they are precursors in the synthesis of barbiturates, a class of central nervous system depressants, and non-steroidal anti-inflammatory drugs (NSAIDs)[7][9]. The synthesis of the anti-inflammatory drug Carprofen involves a malonate derivative intermediate[10]. The benzamido group in **Diethyl Benzamidomalonate** provides a scaffold that can be further elaborated to create diverse molecular libraries for drug screening.
- **Amino Acid Synthesis:** The core structure of **Diethyl Benzamidomalonate** is related to that of an amino acid derivative. This makes it a useful starting material for the synthesis of unnatural or modified amino acids, which are incorporated into peptides to enhance their stability or biological activity.
- **Heterocyclic Chemistry:** The functional groups within **Diethyl Benzamidomalonate** can participate in cyclization reactions to form a variety of heterocyclic rings, which are core structures in many biologically active compounds.

In summary, while **Diethyl Benzamidomalonate** may not be an active pharmaceutical ingredient itself, its role as a versatile and functionalized intermediate makes it an important compound for professionals engaged in the design and synthesis of new therapeutic agents.

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